![molecular formula C7H4ClIN2 B572941 5-Chloro-7-iodoimidazo[1,2-a]pyridine CAS No. 1266656-98-7](/img/structure/B572941.png)

5-Chloro-7-iodoimidazo[1,2-a]pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

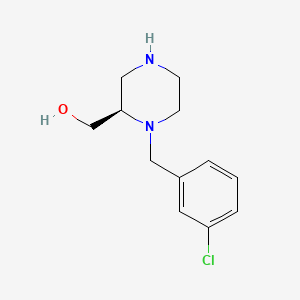

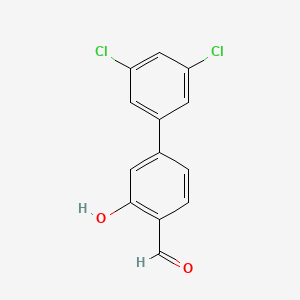

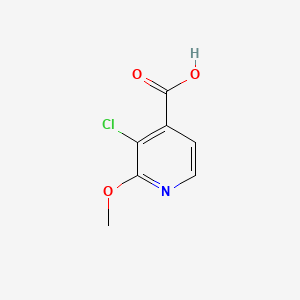

5-Chloro-7-iodoimidazo[1,2-a]pyridine is a chemical compound with the CAS Number: 1266656-98-7 . It has a molecular weight of 278.48 . The IUPAC name for this compound is 5-chloro-7-iodoimidazo[1,2-a]pyridine .

Molecular Structure Analysis

The molecular structure of 5-Chloro-7-iodoimidazo[1,2-a]pyridine is represented by the formula C7H4ClIN2 . The InChI code for this compound is 1S/C7H4ClIN2/c8-6-3-5(9)4-7-10-1-2-11(6)7/h1-4H .Physical And Chemical Properties Analysis

5-Chloro-7-iodoimidazo[1,2-a]pyridine is a solid at room temperature . It should be stored in a dark place, sealed in dry, at room temperature .Wissenschaftliche Forschungsanwendungen

Antituberculosis Agents

- Scientific Field : Medicinal Chemistry

- Application Summary : Imidazo[1,2-a]pyridine analogues have been recognized as a “drug prejudice” scaffold for their wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

- Methods of Application : The acute TB mouse model (BALB/c mice infected with Mtb H37Rv) indicated a 90%, 99%, and 99.9% reduction of bacterial load when treated with 0.4, 2.0, and 10.0 mg kg −1 doses of Q203, respectively, after 4 weeks of treatment .

- Results or Outcomes : Further exploration of substituents at C2 and C6 positions identified compound 8, having 2-ethyl-6-chloro imidazo[1,2-a]pyridine ring, with significantly improved potency against extracellular (MIC 80, 0.0009 μM) as well as intracellular (MIC 80, 0.00045 μM) Mtb with good microsomal stability (t 1/2 – human 83 min and mouse 63 min) .

Synthesis of Novel Tetracyclic Derivatives

- Scientific Field : Organic Chemistry

- Application Summary : Imidazo[1,2-a]pyridines have been used in the synthesis of novel tetracyclic derivatives . These compounds have been prepared by intramolecular nucleophilic aromatic substitution of 5-fluoroimidazo[1,2-a]pyridines under basic conditions .

- Methods of Application : The use of the non-nucleophilic alcoholic solvent tert-butanol, rather than methanol, increased the yield of the tetracycles by reducing the competing intermolecular reaction observed for methanol .

- Results or Outcomes : This method has led to the efficient one-pot synthesis of functionalised imidazo[1,2-a]pyridines .

Anxiolytic Drugs

- Scientific Field : Pharmacology

- Application Summary : Imidazo[1,2-a]pyridine-2-carboxylates have been transformed into anxiolytic drugs .

- Methods of Application : The specific methods of application or experimental procedures for this transformation are not detailed in the source .

- Results or Outcomes : The outcomes of this transformation are not detailed in the source .

Antiviral Agents

- Scientific Field : Pharmacology

- Application Summary : Imidazopyridine skeleton possesses unique electronic and chemical properties that make it an attractive starting point in the preparation of a broad spectrum of therapeutic agents . They have been used in the preparation of antiviral agents .

- Methods of Application : The specific methods of application or experimental procedures for this transformation are not detailed in the source .

- Results or Outcomes : The outcomes of this transformation are not detailed in the source .

Anticancer Compounds

- Scientific Field : Oncology

- Application Summary : Imidazopyridines have been used in the preparation of anticancer compounds .

- Methods of Application : The specific methods of application or experimental procedures for this transformation are not detailed in the source .

- Results or Outcomes : The outcomes of this transformation are not detailed in the source .

Immunomodulators

- Scientific Field : Immunology

- Application Summary : Imidazopyridines have been used in the preparation of immunomodulators .

- Methods of Application : The specific methods of application or experimental procedures for this transformation are not detailed in the source .

- Results or Outcomes : The outcomes of this transformation are not detailed in the source .

Safety And Hazards

The safety information for 5-Chloro-7-iodoimidazo[1,2-a]pyridine indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Zukünftige Richtungen

Imidazo[1,2-a]pyridine, an important fused bicyclic 5,6 heterocycle, has been recognized as a “drug prejudice” scaffold for its wide range of applications in medicinal chemistry . It has been used in the development of new TB drugs . The future directions of research on 5-Chloro-7-iodoimidazo[1,2-a]pyridine and its analogues could involve further exploration of their potential applications in medicinal chemistry, particularly in the treatment of infectious diseases .

Eigenschaften

IUPAC Name |

5-chloro-7-iodoimidazo[1,2-a]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClIN2/c8-6-3-5(9)4-7-10-1-2-11(6)7/h1-4H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLUBNJIGPOGJAK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=CC(=CC2=N1)I)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClIN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.48 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-7-iodoimidazo[1,2-a]pyridine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Amino-7-oxabicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B572864.png)

![8-Chloro-6-methylimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B572866.png)

![4-Chloro-3-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B572874.png)